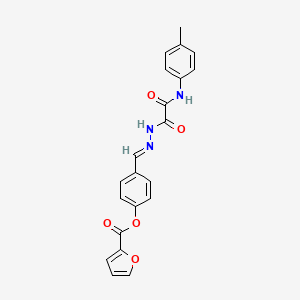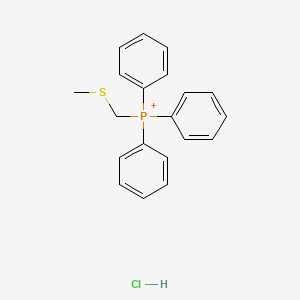
1,4-Epoxyanthracene, 1,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Epoxyanthracene, 1,4-dihydro- is an organic compound with the molecular formula C14H10O. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features an epoxide group at the 1,4-positions of the anthracene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Epoxyanthracene, 1,4-dihydro- can be synthesized through several methods. One common approach involves the epoxidation of anthracene derivatives. The reaction typically employs peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which subsequently reacts with the anthracene derivative to form the epoxide .
Industrial Production Methods
Industrial production of 1,4-Epoxyanthracene, 1,4-dihydro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Epoxyanthracene, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide group can yield the corresponding dihydroxyanthracene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of dihydroxyanthracene.
Substitution: Formation of substituted anthracene derivatives
Applications De Recherche Scientifique
1,4-Epoxyanthracene, 1,4-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,4-Epoxyanthracene, 1,4-dihydro- involves its interaction with molecular targets through its epoxide group. The epoxide group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
1,4-Epoxyanthracene, 1,4-dihydro- can be compared with other anthracene derivatives, such as:
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share a similar anthracene core but differ in their substituents, which influence their chemical and physical properties.
Propriétés
Numéro CAS |
22187-13-9 |
|---|---|
Formule moléculaire |
C14H10O |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
15-oxatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C14H10O/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14(12)15-13/h1-8,13-14H |
Clé InChI |
HGJPEPUVSFPTMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C4C=CC(C3=CC2=C1)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)
![2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11958046.png)












